molecular formula C3H11NO B8139705 Ammonia isopropylalcohol CAS No. 79771-08-7

Ammonia isopropylalcohol

Cat. No.: B8139705
CAS No.: 79771-08-7
M. Wt: 77.13 g/mol
InChI Key: KQQCTWHSWXCZHB-UHFFFAOYSA-N
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Description

Ammonia isopropylalcohol is a compound that combines the properties of ammonia and isopropyl alcohol. Ammonia, with the chemical formula NH3, is a colorless gas with a pungent smell, commonly used in cleaning products and as a refrigerant . . The combination of these two compounds results in a versatile substance with applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ammonia isopropylalcohol typically involves the reaction of ammonia with isopropyl alcohol under controlled conditions. One common method involves dissolving ammonia gas in methanol to form liquid ammonia, which is then reacted with isopropyl alcohol . The reaction is carried out under pressure in a synthesis reactor, with methanol acting as a catalyst. The temperature is carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process includes the use of high-pressure reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is then purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Ammonia isopropylalcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, isopropyl alcohol can be oxidized to acetone using oxidizing agents such as chromic acid or by dehydrogenation over a heated copper catalyst . Ammonia can participate in acid-base reactions, forming ammonium salts when reacted with acids .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like chromic acid for oxidation reactions and acids for forming ammonium salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from reactions involving this compound include acetone from the oxidation of isopropyl alcohol and various ammonium salts from reactions with acids. These products have significant industrial and commercial applications.

Scientific Research Applications

Ammonia isopropylalcohol has a wide range of applications in scientific research. In chemistry, it is used as a solvent and reagent in various reactions. In biology, it is employed in the preparation of biological samples and as a disinfectant. In medicine, it is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties . In industry, it is utilized in cleaning products, as a refrigerant, and in the synthesis of other chemicals .

Mechanism of Action

The mechanism of action of ammonia isopropylalcohol involves its ability to disrupt the cell membranes of microorganisms, leading to their death. Isopropyl alcohol acts as a solvent, dissolving the lipid membranes of bacteria and viruses, while ammonia enhances its antimicrobial activity by increasing the pH, which is detrimental to microbial survival . This combination makes it an effective disinfectant and antiseptic.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ammonia isopropylalcohol include other alcohols like ethanol and methanol, as well as other ammonium compounds such as ammonium hydroxide and ammonium chloride . These compounds share some properties with this compound but differ in their specific applications and effectiveness.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties from both ammonia and isopropyl alcohol. This combination results in a compound with enhanced antimicrobial activity, making it particularly effective as a disinfectant and antiseptic. Additionally, its versatility in various applications, from cleaning products to industrial synthesis, highlights its uniqueness.

Properties

IUPAC Name

azane;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O.H3N/c1-3(2)4;/h3-4H,1-2H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQCTWHSWXCZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79771-08-7
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79771-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079771087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, reaction products with ammonia, distn. residues
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

A solution of cyclopropanecarbaldehyde (4.6 ml, 0.061 mol), (3-amino-propyl)-carbamic acid benzyl ester hydrochloride (15 g, 0.061 mol) and triethylamine (8.5 ml, 0.061 mol) in methanol (244 ml) was stirred at room temperature overnight. Sodium borohydride (3.7 g, 0.098 mol) was added and the reaction mixture was stirred at room temperature for 4 h. Sodium hydroxide solution (1N) was added and the reaction was concentrated to remove methanol. The residue was extracted with ethyl acetate and the combined extracts were washed with brine. Drying and solvent evaporation gave an oil; flash chromatography (silica gel, chloroform saturated with ammonia-2-propanol, 99.5:0.5) gave [3-(cyclopropylmethyl-amino)-propyl]-carbamic acid benzyl ester; 1H NMR (CDCl3, 400 MHz) δ 7.35 (m, 5H), 5.60 (bs, 1H), 5.10 (s, 2H), 3.30 (q, 2H, J=6.1 Hz), 2.70 (t, 2H, J=6.5 Hz), 2.43 (d, 2H, J=6.8 Hz), 1.67 (m, 2H), 0.92 (m, 1H), 0.46 (m, 2H), 0.099 (q, 2H, J=4.9 Hz).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
244 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonia isopropylalcohol
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Ammonia isopropylalcohol
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Ammonia isopropylalcohol
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Ammonia isopropylalcohol
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Ammonia isopropylalcohol
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Ammonia isopropylalcohol

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